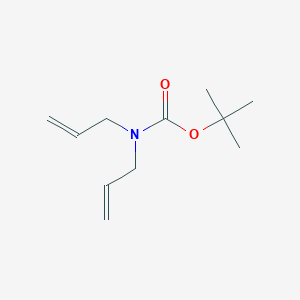
N,N-Dialilcarbamato de tert-butilo
Descripción general
Descripción
Tert-Butyl N,N-diallylcarbamate is a protected amine . It has a linear formula of (H2C=CHCH2)2NCO2C(CH3)3 . The CAS Number is 151259-38-0 .
Molecular Structure Analysis
The molecular structure of tert-Butyl N,N-diallylcarbamate is represented by the formula (H2C=CHCH2)2NCO2C(CH3)3 . The molecular weight is 197.27 .Chemical Reactions Analysis
Tert-Butyl N,N-diallylcarbamate is known to undergo ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .Physical And Chemical Properties Analysis
Tert-Butyl N,N-diallylcarbamate is a liquid at room temperature . It has a boiling point of 75°C at 1.5 mmHg and a density of 0.914 g/mL at 25°C .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
N,N-Dialilcarbamato de tert-butilo: se utiliza en la síntesis de varios compuestos heterocíclicos . Estos compuestos son cruciales en el desarrollo de productos farmacéuticos, agroquímicos y colorantes. La capacidad de formar anillos estables de cinco o seis miembros a través de reacciones como la metátesis de cierre de anillo (RCM) hace que este compuesto sea particularmente valioso para crear diversas arquitecturas moleculares.
Reacciones de Metátesis de Cierre de Anillo (RCM)
Este compuesto sirve como una amina protegida en reacciones de RCM . La presencia de un catalizador tipo Hoveyda-Grubbs soportado en tamices moleculares mesoporosos facilita la formación de estructuras cíclicas. Esta aplicación es significativa en el campo de la síntesis orgánica, donde se requiere crear moléculas complejas con precisión.
Fuente de Amina Protegida
Como amina protegida, This compound es un precursor en la síntesis de aminas más complejas . El grupo tert-butilo proporciona impedimento estérico, protegiendo a la amina de reacciones secundarias no deseadas, lo cual es esencial en las rutas sintéticas de varios pasos.
Bloques de Construcción Orgánica
El compuesto se clasifica como bloques de construcción orgánica debido a su versatilidad en la formación de enlaces carbono-carbono y carbono-nitrógeno . Es un material de partida para una amplia gama de reacciones orgánicas, contribuyendo a la síntesis de polímeros, resinas y otros materiales avanzados.
Síntesis de Isoxazolidinas
Las isoxazolidinas, que tienen aplicaciones en química medicinal, pueden sintetizarse utilizando This compound . Estos heterociclos de cinco miembros que contienen nitrógeno se estudian por su actividad biológica y posibles usos terapéuticos.
Creación de Tiazolidin-2-onas
La reacción de los xantatos con This compound conduce a la formación de 5-sustituidas tiazolidin-2-onas . Estos heterociclos que contienen azufre son de interés debido a sus propiedades farmacológicas y se exploran para su uso en el descubrimiento de fármacos.
Safety and Hazards
Tert-Butyl N,N-diallylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
Tert-Butyl N,N-diallylcarbamate is a protected amine
Mode of Action
The compound is involved in Ring-closing metathesis (RCM) reactions . This reaction is facilitated in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .
Biochemical Pathways
The compound is used in the synthesis of heterocyclic compounds
Pharmacokinetics
Itsmolecular weight is 197.27 , which could influence its pharmacokinetic properties.
Result of Action
It is known to be used in the synthesis of heterocyclic compounds .
Action Environment
It’s worth noting that the compound has aboiling point of 75 °C at 1.5 mmHg and a flash point of 81 °C , indicating that its stability and reactivity could be influenced by temperature.
Propiedades
IUPAC Name |
tert-butyl N,N-bis(prop-2-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPHUBKNVVTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408412 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151259-38-0 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl N,N-diallylcarbamate in the context of the provided research?
A1: tert-butyl N,N-diallylcarbamate serves as a substrate in ring-closing metathesis (RCM) reactions catalyzed by ruthenium-alkylidene complexes []. This reaction efficiently forms cyclic carbamates, which are valuable building blocks in organic synthesis.
Q2: How does the use of a biphasic system with tert-butyl N,N-diallylcarbamate improve the RCM reaction?
A2: Employing a biphasic system, such as [BDMIM][BF4]/heptane, with tert-butyl N,N-diallylcarbamate enhances the RCM reaction by improving catalyst stability and enabling continuous flow processes []. The ionic catalyst remains largely in the ionic liquid phase, while the substrate resides in the organic phase. This separation facilitates catalyst recycling and minimizes contamination of the product with the catalyst.
Q3: Are there other substrates similar to tert-butyl N,N-diallylcarbamate used in these reactions?
A3: Yes, the research demonstrates the versatility of the ruthenium-alkylidene catalyst by showcasing its activity with various dienes, including N,N-diallyltrifluoroacetamide, diethyl diallylmalonate, diethyl di(methallyl)malonate, N,N-diallylacetamide, diphenyldiallylsilane, and 1,7-octadiene []. This highlights the broad applicability of this catalytic system for RCM reactions with different substrates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


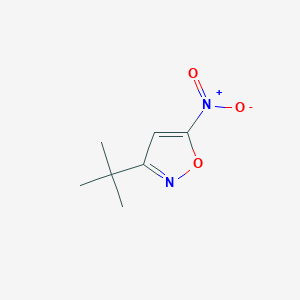
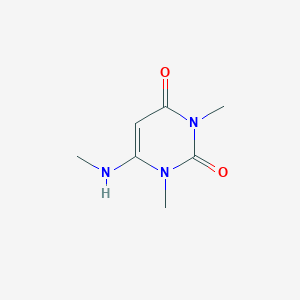

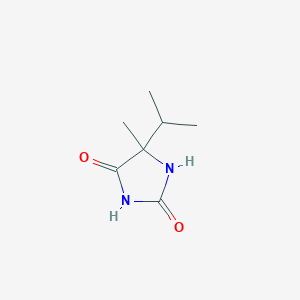


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
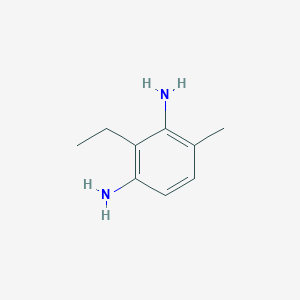
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

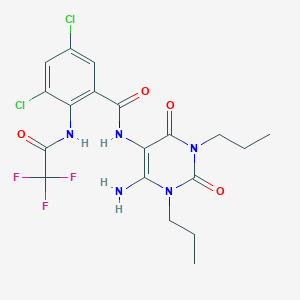
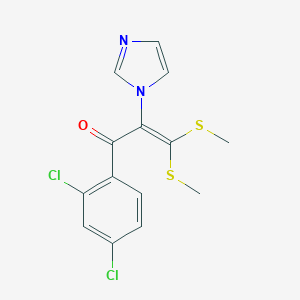
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
